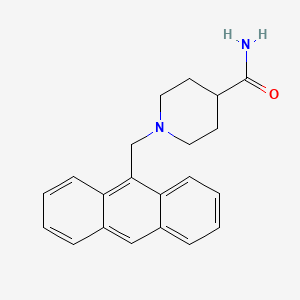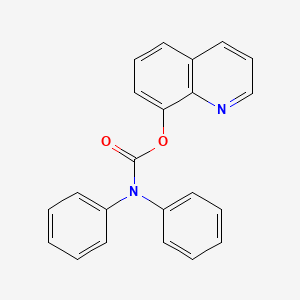![molecular formula C23H31N5O2 B5565913 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5565913.png)
4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine involves multiple steps, including nucleophilic attack, cyclization, and substitution reactions. For instance, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, a compound with a similar structure, showcases the complexity of such syntheses involving disordered structures and multiple conformations within its molecules (Anthal et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this category often features a combination of rings in various conformations. For instance, analysis of related compounds reveals dihedral angles between pyrimidine rings and attached phenyl rings, indicating the spatial orientation and potential for interactions within the molecule and with other compounds (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include hydrolysis, as observed in related compounds, where kinetics in aqueous solutions were studied. Such reactions often involve specific acid- and base-catalyzed reactions along with spontaneous water-catalyzed decomposition (Muszalska, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystallographic analysis can reveal the conformation of the molecules in the solid state and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking interactions, that stabilize the crystal structure (Singh et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing a range of chemical transformations, are essential for applications in synthesis and drug development. The kinetics of hydrolysis and the effects of pH and temperature on degradation kinetics are among the key factors that determine the stability and shelf life of these compounds (Muszalska & Wituła, 2005).
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds similar to 4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine have been synthesized and explored for their biological activities. For example, a study reported the synthesis of novel compounds with anti-inflammatory and analgesic properties, where a compound with a similar structure showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Structural Analysis
- The structural properties of related compounds have been analyzed in various studies. For example, one study detailed the crystal structure of a compound with a similar structure, providing insights into its molecular conformation and interactions (Anthal et al., 2018).
Insecticidal Potential
- Pyridine derivatives, which are structurally related to the query compound, have shown notable insecticidal activities. A study synthesized various pyridine derivatives and tested them against cowpea aphid, demonstrating significant insecticidal properties (Bakhite et al., 2014).
Herbicidal Applications
- Research has also explored the herbicidal potential of pyrimidine derivatives. A study highlighted the synthesis of dimethoxypyrimidines, showing high herbicidal activity, particularly when methoxy groups were positioned on specific parts of the pyrimidine ring (Nezu et al., 1996).
Anticonvulsant Properties
- A compound named Epimidin, structurally related to the query compound, has been reported as a promising anticonvulsant drug candidate. Research focused on developing and validating a method for determining related substances in Epimidin, reflecting its potential in pharmaceutical applications (Severina et al., 2021).
HIV-1 Reverse Transcriptase Inhibition
- Research has also identified compounds structurally related to the query compound as potent inhibitors of HIV-1 reverse transcriptase. These studies contribute to the development of new classes of non-nucleoside reverse transcriptase inhibitors (Romero et al., 1994).
Fluorescent Ligands for Receptor Visualization
- Compounds with structures similar to the query compound have been synthesized as fluorescent ligands for visualizing receptors like human 5-HT1A receptors, demonstrating potential applications in receptor imaging and neuroscience research (Lacivita et al., 2009).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-18-16-21(25-23(24-18)28-10-4-3-5-11-28)26-12-14-27(15-13-26)22(29)17-19-6-8-20(30-2)9-7-19/h6-9,16H,3-5,10-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGXRNWDHAMTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(4-(6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)
![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5565903.png)
![3-ethyl-8-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5565911.png)
![4-{[(4-methoxybenzyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565916.png)
![1-(tetrahydro-2H-pyran-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5565922.png)

![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)
![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)